5-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules .
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl precursors. These precursors undergo a series of reactions, including nitration, reduction, and cyclization, to form the oxazole ring. The final step involves the coupling of the oxazole derivative with the carboxamide group under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the precursors can be reduced using hydrogenation or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
3,4-Dimethoxyphenyl derivatives: These compounds share the methoxy groups but lack the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethyl group but may lack the oxazole ring, affecting their reactivity and stability
Properties
Molecular Formula |
C19H15F3N2O4 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-15-7-6-11(8-17(15)27-2)16-10-14(24-28-16)18(25)23-13-5-3-4-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,25) |
InChI Key |
NPTRTDXYELDVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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